1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

α1-adrenoceptor vasorelaxation benign prostatic hyperplasia

1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic aryloxypropanolamine derivative combining a naphthyl ether with an N-phenylpiperazine moiety. This compound is a key structural analog of the clinically used α1-adrenoceptor antagonist naftopidil, distinguished by the absence of the ortho‑methoxy substituent on the phenylpiperazine ring.

Molecular Formula C23H28Cl2N2O2
Molecular Weight 435.39
CAS No. 1323499-71-3
Cat. No. B2487217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
CAS1323499-71-3
Molecular FormulaC23H28Cl2N2O2
Molecular Weight435.39
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4.Cl.Cl
InChIInChI=1S/C23H26N2O2.2ClH/c26-21(18-27-23-12-6-8-19-7-4-5-11-22(19)23)17-24-13-15-25(16-14-24)20-9-2-1-3-10-20;;/h1-12,21,26H,13-18H2;2*1H
InChIKeyCVILFLRIRYTGNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Buy 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride (CAS 1323499-71-3) – Structural & Pharmacological Profile


1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic aryloxypropanolamine derivative combining a naphthyl ether with an N-phenylpiperazine moiety. This compound is a key structural analog of the clinically used α1-adrenoceptor antagonist naftopidil, distinguished by the absence of the ortho‑methoxy substituent on the phenylpiperazine ring [1]. The dihydrochloride salt form (molecular formula C23H28Cl2N2O2, MW 435.39 g/mol) confers enhanced aqueous solubility for in vitro and in vivo assays . It appears in both vasorelaxant screening cascades targeting α1-adrenoceptors and as a comparator ligand in GAT1 transporter selectivity profiling [2][3].

α1-Adrenoceptor Studies Functional vasorelaxation screening in tissue models
Transporter Selectivity GAT1 off-target profiling for CNS selectivity panels
Differentiated Analog Naftopidil analog lacking methoxy group; distinct metabolic profile

Why 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride Cannot Be Replaced by Naftopidil, Metabolites, or Close Analogs


In‑class arylpiperazine α1‑antagonists cannot be freely interchanged because subtle alterations to the phenyl ring substitution pattern profoundly shift selectivity between α1‑adrenoceptor subtypes (α1A, α1B, α1D) and off‑target transporters such as GAT1 [1][2]. Naftopidil, its O‑desmethyl metabolite, and the unsubstituted phenyl derivative described here produce distinct rank‑order vasorelaxant potencies and in vivo hemodynamic profiles, meaning a researcher selecting naftopidil as a surrogate for the des‑methoxy analog risks introducing a large, unquantified bias in receptor occupancy and functional response [1][2][3]. Direct quantitative evidence for these differences is presented below.

Substitution with naftopidil may shift α1-subtype selectivity due to 2‑methoxy vs. unsubstituted phenyl ring.
Piperidinyl analogs may not replicate the 60 mmHg in‑vivo hemodynamic response observed with the phenylpiperazine moiety.
Naftopidil or its O‑desmethyl metabolite introduces active metabolites, complicating PK/PD interpretation.

Differentiation Evidence for 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride


α1-Adrenoceptor Subtype Vasorelaxant Potency: Des-Methoxy Analog vs. Naftopidil

In an SAR series of R,S-1-(substituted phenyl)-4-[3-(naphthalen-1-yl-oxy)-2-hydroxypropyl]-piperazine derivatives, the compound with an unsubstituted phenyl ring (i.e., the target compound) was tested in a phenylephrine-induced contraction assay on rabbit artery strips. The unsubstituted analog produced an inhibition rate of 7.03% at 0.01 µM and 22.72% at 1 µM, demonstrating concentration-dependent vasorelaxation. By comparison, naftopidil (bearing a 2-methoxyphenyl group) exhibits an IC50 of 235.0 nM in α1-adrenoceptor binding assays, but direct vasorelaxant data for naftopidil in the same rabbit artery strip model were not reported in this study, indicating that the des-methoxy derivative provides a distinct pharmacological profile in functional tissue assays [1][2].

Vasorelaxant Activity
Class-level inference
Target: 7.03% inhibition at 0.01 µM; 22.72% at 1 µM
Naftopidil IC₅₀ 235 nM (binding only)
Establishes baseline functional response; cross-assay comparison
Direct functional vs. binding translation may not hold; rabbit artery strip model
α1-adrenoceptor vasorelaxation benign prostatic hyperplasia

In Vivo Hypotensive Potency: Unsubstituted Phenyl Derivative vs. Propranolol and Piperidinyl Analog

In an anesthetized cat model, compound 286 (1-naphthalen-1-yloxy-3-(4-phenylpiperazin-1-yl)propan-2-ol) at a dose of 5 mg/kg produced a fall in blood pressure of 60 mmHg with a duration of effect of 120 minutes. This response was superior to that of propranolol at the same dose. In contrast, the closely related compound 285, in which the 4-phenylpiperazin-1-yl group is replaced by a 4-piperidinyl group, lowered blood pressure only to a degree similar to propranolol. This indicates that the phenylpiperazine moiety is critical for enhanced hypotensive efficacy, and the unsubstituted phenyl derivative delivers a larger and longer-lasting blood pressure reduction than both propranolol and the piperidinyl analog [1].

In Vivo Hypotensive Response
Head-to-head comparison
60 mmHg fall / 120 min at 5 mg/kg (cat)
Piperidinyl analog: propranolol‑equivalent response
Phenylpiperazine moiety required for pronounced hemodynamic endpoint
Anesthetized cat model; translation to other species requires validation
antihypertensive phenylpiperazine in vivo hemodynamics

GAT1 Transporter Affinity Comparison: Target Compound vs. Naftopidil

The target compound exhibits a binding affinity (Ki) of 1,100 nM (1.1 µM) for human GAT1 expressed in HEK293 cells, as measured by competitive MS binding assay [1]. While publicly available GAT1 affinity data for naftopidil are absent, typical selective GAT1 inhibitors such as tiagabine exhibit Ki values in the low nanomolar range (~10 nM). The relatively weak GAT1 affinity of the target compound suggests a low potential for GABA transporter-mediated off-target effects when used as an α1-adrenoceptor tool compound, providing a selectivity advantage over analogs that may have not been profiled for GAT1 [1].

GAT1 Affinity
Cross-study comparable
Ki = 1,100 nM (human GAT1, HEK293)
Tiagabine Ki ~10 nM (reference inhibitor)
Low GAT1 off‑target potential at α1‑AR active concentrations
Naftopidil GAT1 data not reported; selectivity context based on limited panel
GAT1 GABA transporter CNS selectivity

Structural Distinction from Naftopidil Metabolites: Absence of Hydroxylation Sites

Naftopidil undergoes in vivo metabolism to O-desmethyl-naftopidil, (phenyl)hydroxy-naftopidil, and (naphthyl)hydroxy-naftopidil, each retaining significant α1-adrenoceptor affinity (IC50 values: 433.0, 585.0, and 52.7 nM, respectively, vs. naftopidil IC50 235.0 nM) [1]. The target compound lacks the methoxy group that serves as the primary metabolic soft spot (demethylation), and also lacks the hydroxyl substitution on either the phenyl or naphthyl ring. This structural simplification eliminates the metabolic pathways that generate active metabolites, potentially yielding a cleaner pharmacokinetic profile with a single active entity. When used as a pharmacological tool, this reduces interpretive ambiguity arising from multiple active species [1].

Metabolic Differentiation
Class-level inference
No O‑demethylation/hydroxylation sites; single active entity expected
May simplify in‑vivo PK interpretation compared to naftopidil
Metabolic fate inferred; direct metabolite profiling not reported for this compound
metabolic stability PK differentiation phenylpiperazine SAR

High-Value Research & Procurement Scenarios for 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride


In Vivo Antihypertensive Efficacy Studies in Rodent or Feline Models

The direct head-to-head in vivo evidence showing a 60 mmHg blood pressure reduction sustained for 120 minutes at 5 mg/kg in anesthetized cats positions this compound as a robust standard for acute hemodynamic studies. Researchers requiring a phenylpiperazine-based hypotensive agent with documented superiority over propranolol should procure this specific derivative rather than substituted analogs that lack comparable in vivo data [1].

SAR Probe for α1-Adrenoceptor Subtype Selectivity Studies

The vasorelaxant data in rabbit artery strips (7.03% inhibition at 0.01 µM, 22.72% at 1 µM) provide a functional benchmark for this unsubstituted phenyl derivative. Medicinal chemistry teams expanding the SAR around the naftopidil scaffold can use this compound as the reference point for understanding how substituent effects on the phenyl ring modulate α1-AR functional activity [2].

Off-Target Selectivity Profiling Panels Including GABA Transporters

The experimentally determined GAT1 Ki of 1,100 nM enables researchers to include this compound in CNS safety panels where GABA transporter engagement must be ruled out. The availability of quantitative GAT1 affinity data distinguishes this compound from many arylpiperazine analogs that have not been screened against this off-target, allowing for more informed compound selection in CNS drug discovery programs [3].

Clean Pharmacological Tool for Studies Requiring a Single Active Entity

Because the compound lacks the metabolic soft spots (methoxy, hydroxyl) found in naftopidil and its metabolites, it is projected to have a simpler metabolic fate without pharmacologically active metabolites. This makes it a preferred choice for in vivo pharmacological experiments where the presence of active metabolites would complicate PK/PD modeling and dose-response analysis [4].

Application
Selection Property
Validation Focus
Hemodynamic research models
Phenylpiperazine-dependent hypotensive response
Blood pressure endpoint response and duration
α1‑AR SAR reference compound
Unsubstituted phenyl functional benchmark
Vasorelaxation endpoint review in tissue assays
Off‑target transporter profiling
GAT1 affinity selectivity context
Transporter selectivity panel evaluation
Pharmacological tool with single active species
Absence of metabolic soft spots
PK/PD model simplification review
Quote Request

Request a Quote for 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.